molecular formula C6H14ClNO2 B565086 5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 CAS No. 1215370-80-1

5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4

Cat. No. B565086
M. Wt: 171.657
InChI Key: FAKIZCQRTPAOSH-DAHDXRBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 is a chemical compound used in scientific research. It has a molecular weight of 171.66 and a molecular formula of C6H10D4ClNO2 . It is an intermediate in the preparation of labeled Tianeptine metabolites .


Molecular Structure Analysis

The molecular structure of 5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 is represented by the formula C6H10D4ClNO2 . Unfortunately, the specific structural details are not provided in the available resources.


Chemical Reactions Analysis

The specific chemical reactions involving 5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 are not detailed in the available resources. It is known to be used in the preparation of labeled Tianeptine metabolites .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 are not detailed in the available resources. It has a molecular weight of 171.66 and a molecular formula of C6H10D4ClNO2 .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis Techniques : 5-Aminopentanoic acid derivatives have been synthesized through various methods. For instance, 4-OXO-5-aminopentanoic acid hydrochloride was obtained via selective bromination and subsequent reactions (Zav’yalov & Zavozin, 1987). Another method involves levulinic acid by esterification and bromination (Yuan, 2006).

  • Formation of Derivatives : Derivatives of 5-Aminopentanoic acid have been created for various applications. For example, L-forms of certain derivatives are used in the synthesis of AM-toxins (Shimohigashi, Lee, & Izumiya, 1976). Another study details the stereoselective synthesis of γ-fluorinated α-amino acids (Laue, Kröger, Wegelius, & Haufe, 2000).

Hydrolytic Degradation and Coordination Compounds

  • Hydrolytic Degradation Studies : Research into the hydrolytic degradation of poly(ester amides) derived from carbohydrates includes 1-amino-1-deoxy-2,3,4-tri-O-methyl-5-O-[(pentachlorophenoxy)succinyl]-l-arabinitol hydrochlorides, related to 5-aminopentanoic acid (Martínez, Pinilla, Mata, & Pérez, 1997).

  • Formation of Coordination Compounds : A study on the 1H NMR spectra of 2-aminooxypropanoic acid and its methyl ester, including their hydrochlorides, investigated their interaction with palladium(II) (Warnke & Trojanowska, 1993).

Bioconjugation and Electrosynthesis

  • Bioconjugation for Neutron-Capture Studies : Novel amino acid derivatives, including 5-(2-methyl-1,2-dicarba-closo-dodecarborane(12)-1-yl)- 2-aminopentanoic acid, were synthesized for antibody modification in neutron-capture studies (Varadarajan & Hawthorne, 1991).

  • Electrosynthesis : The electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride was studied, highlighting the impact of various factors on the yield and quality of the product (Konarev, Lukyanets, & Negrimovskii, 2007).

Transdermal Drug Delivery and Structural Analysis

  • Skin Permeation Enhancers : Research into novel ionic liquids based on amino acids for skin permeation enhancements used derivatives like glycine methyl ester hydrochloride, which is structurally related to 5-aminopentanoic acid (Zheng, Zhao, Yang, Li, & Wang, 2020).

  • Synthesis for Analytical Studies : Amino acid methyl ester hydrochlorides, akin to 5-aminopentanoic acid methyl ester hydrochloride-d4, have been prepared for various analytical and structural studies (Li & Sha, 2008).

Safety And Hazards

The safety and hazards associated with 5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 are not detailed in the available resources. It is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

methyl 5-amino-3,3,4,4-tetradeuteriopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-9-6(8)4-2-3-5-7;/h2-5,7H2,1H3;1H/i2D2,3D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKIZCQRTPAOSH-DAHDXRBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)OC)C([2H])([2H])CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4

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